molecular formula C13H11BrN2O B12716020 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- CAS No. 93287-10-6

3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl-

Cat. No.: B12716020
CAS No.: 93287-10-6
M. Wt: 291.14 g/mol
InChI Key: XALCNLHVJAQQLB-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-bromoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl-
  • 3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-methyl-
  • 3-Pyridinecarboxamide, N-(4-methylphenyl)-2-methyl-

Comparison

Compared to its analogs, 3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives .

Properties

CAS No.

93287-10-6

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(4-bromophenyl)-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H11BrN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17)

InChI Key

XALCNLHVJAQQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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